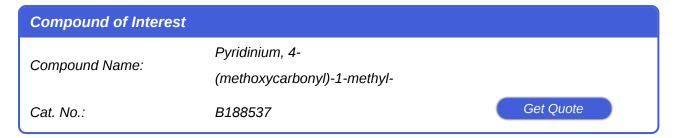


# Synthesis Protocol for Pyridinium, 4-(methoxycarbonyl)-1-methyl-

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **Pyridinium**, **4-** (methoxycarbonyl)-1-methyl-, a quaternary ammonium compound with applications in organic synthesis and materials science. The following sections outline the necessary reagents, equipment, and step-by-step instructions for the successful preparation of this compound.

### **Data Presentation**

The following table summarizes the key quantitative data associated with the synthesis protocol.



Parameter	Value	Reference
Starting Material 1	Methyl isonicotinate	[1]
Starting Material 2	Methyl iodide	[1]
Solvent	Methanol	[1]
Reaction Time	5 hours	[1]
Reaction Temperature	Reflux	[1]
Product Yield	97.2%	[1]
Product Name	4-methoxycarbonyl-1- methylpyridinium iodide	[1]

## **Experimental Protocol**

This protocol is adapted from a literature source for the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.[1]

#### Materials:

- Methyl isonicotinate (700 g)
- Methyl iodide (1.4 kg)
- Methanol (2.0 L)
- Ether (for washing)
- Round-bottom flask (appropriate size for the reaction volume)
- · Reflux condenser
- · Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)



Drying oven or vacuum desiccator

#### Procedure:

- Reaction Setup: In a large round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl isonicotinate (700 g) and methanol (2.0 L).
- Addition of Reagent: To the stirring solution, carefully add methyl iodide (1.4 kg).
- Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. Continue stirring and refluxing for a total of 5 hours.[1]
- Cooling and Precipitation: After the reflux period is complete, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- Isolation of Product: Filter the solid product using a Büchner funnel.
- Washing: Wash the collected solid with ether to remove any unreacted starting materials or impurities.
- Drying: Dry the purified product in a drying oven or under vacuum to obtain 4-methoxycarbonyl-1-methylpyridinium iodide. The reported yield for this procedure is 1.385 kg (97.2%).[1]

## **Synthesis Workflow**

The following diagram illustrates the key steps in the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.



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Caption: Synthesis workflow for 4-(methoxycarbonyl)-1-methylpyridinium iodide.

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### References

- 1. prepchem.com [prepchem.com]
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